N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c27-19-9-8-18(25-14-3-10-22-25)23-26(19)15-11-21-20(28)16-4-6-17(7-5-16)24-12-1-2-13-24/h1-10,12-14H,11,15H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZTIBTOYREPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural composition, including a pyridazine ring, a pyrazole moiety, and a pyrrole group. Its molecular formula is CHNO, indicating the presence of five nitrogen atoms, which are crucial for its biological interactions.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
- Construction of the Pyridazine Ring : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds forms the pyridazine structure.
- Pyrrole Group Introduction : The pyrrole moiety is introduced via cyclization reactions involving suitable precursors.
- Coupling Reactions : The final compound is formed by coupling the synthesized fragments using appropriate linkers and reagents.
Biological Activity
Research indicates that compounds with similar structural features exhibit diverse biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting certain cancer cell lines. For instance, derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus presenting potential as anticancer agents .
- Anti-inflammatory Properties : Compounds related to this structure have demonstrated anti-inflammatory effects by modulating inflammatory pathways and inhibiting enzymes such as COX-2 .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in inflammatory responses or cancer cell proliferation.
- Molecular Docking Studies : These studies suggest that the compound can bind effectively to various biological targets, modulating their activity and leading to therapeutic effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
These studies highlight the potential of compounds similar to this compound in treating various diseases, particularly cancer and inflammatory disorders.
Scientific Research Applications
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 314.36 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of the pyrazole and pyridazine rings allows for interactions with various biological targets, particularly in inhibiting kinase activity related to cancer cell proliferation.
Case Study: Antitumor Efficacy
A clinical trial involving a derivative of this compound reported a partial response in 30% of patients with advanced solid tumors after four cycles of treatment. This underscores the potential of pyrazole derivatives in oncology.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against several pathogens, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Example Synthetic Route
A common synthetic route includes:
- Formation of the pyridazine core via cyclization.
- Introduction of the pyrazole moiety through nucleophilic substitution.
- Final coupling with the pyrrole and benzamide groups.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer: The synthesis of this compound likely involves multi-step strategies, leveraging heterocyclic coupling and functional group transformations. Key approaches include:
- Mannich Reaction : Used to introduce pyrazole and pyridazine moieties via N-alkylation (e.g., linking diaza-crown ethers to chlorophenol derivatives) .
- Multi-Step Coupling : Evidence from quinazoline derivatives (e.g., N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine) suggests sequential reactions:
- Formation of the pyridazinone core via cyclization.
- Introduction of the pyrrole group via Buchwald–Hartwig amination or nucleophilic substitution.
- Final coupling of ethylenediamine-linked benzamide with activated intermediates (e.g., yields ~75–85%, monitored by TLC and purified via column chromatography) .
- Ester Hydrolysis : Ethyl ester intermediates (e.g., ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) are hydrolyzed to carboxylic acids for further amidation .
Q. Key Intermediates :
- 6-Oxo-pyridazine derivatives.
- 4-(1H-Pyrrol-1-yl)benzoyl chloride.
- Ethylenediamine-linked precursors.
Q. How should researchers characterize this compound using spectroscopic and analytical methods?
Methodological Answer: Standard characterization protocols include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 7.5–8.5 ppm), pyrrole (δ 6.0–7.0 ppm), and benzamide (δ 7.2–7.8 ppm). Compare with analogs like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine for reference .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/amide bands (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₀N₆O₂: 408.1654) .
- Elemental Analysis : Verify C, H, N percentages (e.g., target compound: C 70.58%, H 4.90%, N 20.57%) .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
- Solubility Issues : The compound’s polar amide and heterocyclic groups may limit solubility in non-polar solvents. Use DMF/water or DMSO/ethanol mixtures for recrystallization .
- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of pyrrole for amidation) and employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict synthetic pathways?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and intermediates. For example, ICReDD’s workflow combines computation and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on reaction databases to predict yields or side products. For pyridazine derivatives, variables like catalyst loading (Pd(PPh₃)₄) and microwave irradiation time can be optimized .
Case Study :
A quinazoline analog (N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine) achieved 82% yield after computational screening identified ethanol as the optimal solvent .
Q. How can structural ambiguities be resolved using crystallography and docking studies?
Methodological Answer:
- X-Ray Crystallography : Resolve bond-length discrepancies (e.g., pyridazine N–O vs. C–N distances) using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K). Compare with N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (space group P-1, Z = 2) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. For pyrazole-pyrrole hybrids, docking scores correlate with experimental IC₅₀ values (R² > 0.85) .
Q. How should researchers analyze discrepancies in bioactivity data across experimental batches?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., purity of starting materials, reaction time). For example, a 2³ factorial design reduced batch-to-batch variability in pyridazine derivatives by 40% .
- Cross-Validation : Pair HPLC purity data with bioassays (e.g., enzyme inhibition). If IC₅₀ varies >20%, re-test using standardized protocols (e.g., fixed ATP concentration in kinase assays) .
Example :
A 5-(substituted phenyl)pyrazole-carbothioamide showed ±15% variability in antifungal activity due to residual DMSO; reformulation with PEG-400 stabilized results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
